Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate
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Overview
Description
Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is a complex organic compound with a unique structure that includes a pyrido[2,3-D]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-D]pyrimidin core, followed by the introduction of the isopentylsulfanyl group and the butyl acetate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl [2-(butylsulfanyl)-1,3-thiazol-4-yl]acetate
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is unique due to its specific structural features, such as the combination of the pyrido[2,3-D]pyrimidin core with the isopentylsulfanyl and butyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H27N3O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
butyl 2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C18H27N3O4S/c1-4-5-7-25-14(22)10-12-9-13-15(19-16(12)23)20-18(21-17(13)24)26-8-6-11(2)3/h11-12H,4-10H2,1-3H3,(H2,19,20,21,23,24) |
InChI Key |
ORTBQDWPBMFUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1CC2=C(NC1=O)N=C(NC2=O)SCCC(C)C |
Origin of Product |
United States |
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